N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide
Description
N-{2-[(4-Fluorobenzyl)Amino]-2-Oxoethyl}-4-(Pyrimidin-2-yl)Piperazine-1-Carboxamide is a piperazine-carboxamide derivative characterized by:
- A pyrimidin-2-yl group substituted at the 4-position of the piperazine ring.
- A carboxamide linker connecting the piperazine core to a glycinamide moiety.
- A 4-fluorobenzyl group attached to the glycinamide nitrogen via an amide bond.
Properties
Molecular Formula |
C18H21FN6O2 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C18H21FN6O2/c19-15-4-2-14(3-5-15)12-22-16(26)13-23-18(27)25-10-8-24(9-11-25)17-20-6-1-7-21-17/h1-7H,8-13H2,(H,22,26)(H,23,27) |
InChI Key |
IMNIVQFALJGIIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzylamine with an appropriate carbonyl compound to form an intermediate, which is then reacted with pyrimidin-2-ylpiperazine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Various nucleophiles, often in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Table 1: Substituent Effects on Physicochemical Properties
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 4-fluorobenzyl group in the target compound is an EWG, which may enhance metabolic stability compared to electron-donating groups (e.g., methoxy in ’s compounds) .
- Trifluoromethyl vs.
- Chlorine Substitution : Chlorophenyl derivatives (e.g., A5 in ) exhibit lower yields (~47%) compared to fluorophenyl analogs (~57%), possibly due to steric or electronic effects during synthesis .
Piperazine Core Modifications
Table 2: Piperazine Substitution Patterns
Key Observations :
- Pyrimidin-2-yl vs. Alkyl Groups : The pyrimidine ring in the target compound may improve binding to aromatic-rich enzyme pockets (e.g., kinases or GPCRs) compared to alkyl-substituted piperazines .
- Thiomorpholine vs. Piperazine : Sulfur in thiomorpholine () increases lipophilicity and may affect membrane permeability .
Carboxamide Linker Modifications
highlights that the carbonyl group in the carboxamide linker is critical for dopamine D3 receptor selectivity. Removal of this group reduced D3R binding affinity by >100-fold . While the target compound’s activity is unconfirmed, this suggests its carboxamide linker may be essential for interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
